molecular formula C4H8ClNO3 B3320212 Oxazolidine-4-carboxylic acid hydrochloride CAS No. 1219384-60-7

Oxazolidine-4-carboxylic acid hydrochloride

Cat. No.: B3320212
CAS No.: 1219384-60-7
M. Wt: 153.56
InChI Key: QDWFSTLUZHSBAS-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Chemical Synthesis

The broader family of oxazolidine (B1195125) compounds was first synthesized in the 19th century. wikipedia.org The traditional method for preparing these heterocycles involves the condensation reaction between 2-aminoalcohols and aldehydes or ketones. wikipedia.org The synthesis of specific derivatives, such as Oxazolidine-4-carboxylic acid, evolved from the availability of natural amino acids.

A common and effective precursor for synthesizing 2-oxo-oxazolidine-4-carboxylic acid is the amino acid serine. google.com Early synthetic methods often involved reacting L-serine with reagents like bis(trichloromethyl) carbonate in organic solvents such as dioxane, though these methods were often plagued by very low yields, sometimes as low as 8.5%. google.com Over time, more efficient and environmentally friendly synthetic routes have been developed. Modern procedures often start with serine methyl ester hydrochloride and utilize different reagents, such as S,S'-dimethyl dithiocarbonate, in an aqueous solvent. google.com This newer approach is noted for being safer, easier to control, and capable of producing significantly higher yields, often exceeding 86%. google.comwipo.int The development of these synthetic pathways has been crucial for making chiral oxazolidine derivatives more accessible for research and development. organic-chemistry.org

Synthesis Parameter Early Method Modern Method
Precursor L-SerineDL- or L-Serine methyl ester hydrochloride
Key Reagent Bis(trichloromethyl) carbonateS,S'-dimethyl dithiocarbonate
Solvent Dioxane, Methanol (B129727), Acetonitrile (B52724)Water
Reported Yield ~8.5%>86%
Environmental Impact Use of organic solventsGreener, water-based solvent

Significance as a Chiral, Non-Proteinogenic Amino Acid Derivative

Oxazolidine-4-carboxylic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. nih.gov The interest in such compounds has grown immensely due to their applications in modifying peptides and creating novel bioactive molecules. nature.comnih.gov

Its primary significance lies in its defined stereochemistry, making it a valuable chiral building block in asymmetric synthesis. sigmaaldrich.comnih.govaksci.com The rigid oxazolidine ring structure serves as a constrained analog or mimetic of the proteinogenic amino acid proline. nih.govunibo.itmedchemexpress.com In peptide synthesis, incorporating this structure, sometimes referred to as a pseudo-proline, can enforce specific conformations in the peptide backbone. unibo.itmdpi.com For example, it has been used to create constrained analogs of endogenous opioid peptides, where it helps lock the peptide bond into a trans conformation. unibo.it This conformational rigidity can enhance a peptide's stability against enzymatic degradation and improve its biological activity and selectivity by pre-organizing it into a bioactive shape. researchgate.net

The use of non-proteinogenic amino acids like Oxazolidine-4-carboxylic acid is a key strategy in peptidomimetic chemistry, which aims to develop molecules that imitate or inhibit the biological effects of natural peptides but with improved pharmaceutical properties. unibo.it

Overview of Research Trajectories and Multidisciplinary Relevance

The unique structural and chemical properties of Oxazolidine-4-carboxylic acid and its derivatives have led to their application across multiple scientific disciplines.

Medicinal Chemistry : This is one of the most prominent fields utilizing this compound. Oxazolidine-4-carboxylic acids are considered important intermediates in the synthesis of pharmaceuticals. google.com The broader oxazolidinone scaffold, of which this compound is a member, is a core component of several antibacterial agents. nih.gov For instance, they are used as intermediates for synthesizing antibiotics effective against Gram-negative bacteria. google.com Research has explored oxazolidinone derivatives for a wide range of therapeutic areas, including antibacterial, antituberculosis, and anticancer applications. nih.govresearchgate.net

Peptide Science and Biochemistry : As a proline analog, Oxazolidine-4-carboxylic acid is a critical tool for studying peptide structure and function. nih.govscience.gov By incorporating it into peptide sequences, researchers can investigate the role of conformational constraints on protein-protein interactions and receptor binding. researchgate.net This has applications in designing novel peptide-based drugs and biochemical probes. nih.gov

Organic Synthesis : In synthetic chemistry, it serves as a versatile chiral starting material. sigmaaldrich.com Its functional groups—the carboxylic acid and the heterocyclic ring—allow for a variety of chemical transformations, enabling the construction of more complex chiral molecules. researchgate.net

The multidisciplinary relevance of Oxazolidine-4-carboxylic acid hydrochloride stems from its identity as a chiral, conformationally restricted amino acid analog, making it a powerful building block in the design and synthesis of functionally sophisticated molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWFSTLUZHSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Strategies

Direct Synthetic Routes

Direct routes to oxazolidine-4-carboxylic acid typically rely on the cyclization of readily available starting materials, such as amino acids or amino alcohols. These methods are often efficient, providing the core structure in a single key step.

The most common and straightforward approach to synthesizing the oxazolidine (B1195125) ring is through the condensation of a 1,2-amino alcohol with an aldehyde or ketone. wikipedia.org For oxazolidine-4-carboxylic acid, β-hydroxy amino acids like serine serve as ideal precursors, as they contain the necessary amino, hydroxyl, and carboxylic acid functionalities. nih.gov The reaction proceeds via the formation of an imine intermediate from the amine and the carbonyl compound, followed by an intramolecular attack of the hydroxyl group on the imine carbon to close the ring. nih.gov

Cyclization Reactions from Amino Acids or Amino Alcohols

Condensation Reactions under Acidic or Basic Conditions

The condensation reaction to form the oxazolidine ring can be performed under either acidic or basic conditions. The choice of conditions can influence the reaction rate and the stability of the final product. For instance, the synthesis of 2-oxo-oxazolidine-4-carboxylic acid, a related derivative, has been achieved by reacting L-serine with bis(trichloromethyl) carbonate in a dioxane solution containing 1M sodium hydroxide, demonstrating a base-mediated cyclization. google.com In this case, the yield was noted to be modest under these specific conditions. google.com Conversely, acid-catalyzed hydrolysis can be used to cleave the oxazolidine ring, indicating that the ring formation is a reversible process where pH control is crucial.

Catalysis by Acids, Bases, or Metal Catalysts

Various catalysts can facilitate the cyclization to form oxazolidines. While simple acid or base catalysis is common, metal catalysts have also been employed. For example, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce stereoselective 2,4-disubstituted 1,3-oxazolidines. organic-chemistry.org Chiral magnesium phosphate (B84403) has been used as a catalyst for the one-pot synthesis of other 1,3-oxazolidines, proceeding through a hemiaminal intermediate followed by intramolecular cyclization under mildly basic conditions. organic-chemistry.org

A specific patented method for a related multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compound involves reacting a 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride derivative with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis under alkaline conditions (pH 12-14). This approach is highlighted for being environmentally friendly and resulting in high yields of over 86%. google.comwipo.int

Starting Material Reagent Conditions Product Yield Reference
L-SerineBis(trichloromethyl) carbonate1M NaOH, Dioxane, Room Temp.2-Oxo-oxazolidine-4-carboxylic acid8.5% google.com
2-Amino-3-hydroxy methyl propionate hydrochlorideS,S'-Dimethyl dithiocarbonateWater, then hydrolysis (pH 12-14)2-Oxo-oxazolidine-4-carboxylic acid>86% google.comwipo.int
(S)-L-serine methyl ester hydrochlorideS,S'-Dimethyl dithiocarbonateWater, then hydrolysis(S)-2-Oxooxazolidine-4-carboxylic acid88% google.com

Carboxylation using carbon dioxide (CO₂) represents an alternative strategy for constructing related oxazolidinone structures. This approach is particularly relevant for the synthesis of oxazolidin-2-ones, where CO₂ is incorporated as a carbonyl group. For example, a silver-catalyzed reaction incorporates CO₂ into various propargylic amines to yield oxazolidinone derivatives under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ gives 5-vinyloxazolidinones with high yield and stereoselectivity. organic-chemistry.org A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters using atmospheric CO₂ has been developed to synthesize oxazolidine-2,4-diones, showcasing a transition-metal-free method. rsc.org While these methods primarily yield oxazolidinones, they underscore the utility of CO₂ in forming the heterocyclic core.

Once the oxazolidine-4-carboxylic acid free base is synthesized and isolated, it is converted to its hydrochloride salt to improve stability and handling. This is a standard acid-base reaction. Typically, the purified oxazolidine compound is dissolved in a suitable organic solvent, such as ethyl acetate. google.com An aqueous solution of hydrochloric acid is then added to adjust the pH to an acidic range (e.g., pH 2-3). google.com The hydrochloride salt, being less soluble in the organic solvent, often precipitates and can be isolated by filtration. The resulting solid is then washed and dried to yield the final product.

Stereoselective Synthesis and Chiral Control

Achieving stereochemical control is paramount in the synthesis of oxazolidine-4-carboxylic acid, as its utility often depends on its specific chirality. The most effective strategy for chiral control is to utilize a chiral starting material, where the inherent stereochemistry is transferred to the product.

The use of enantiomerically pure β-hydroxy amino acids, such as L-serine ( (S)-2-amino-3-hydroxypropanoic acid) or D-serine, is the foundation for stereoselective synthesis. nih.gov The chirality at the α-carbon (which becomes the C4 position in the oxazolidine ring) is typically retained throughout the cyclization process. nih.gov Research has shown that when a β-hydroxy amino acid with an S configuration at the α-carbon reacts with an aldehyde, the resulting stereogenic centers at the amino nitrogen (N3) and the aldehyde carbon (C2) are formed as R. nih.gov Conversely, starting with an R configuration at the α-carbon leads to S configurations at the newly formed chiral centers. nih.gov This demonstrates a predictable and controllable transfer of chirality from the precursor to the heterocyclic product. nih.gov The synthesis of enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from chiral aziridine-2-methanols further illustrates a method of achieving high stereoselectivity through intramolecular cyclization. bioorg.org

Derivation from Chiral Precursors (e.g., L-Serine, L-Threonine)

The foundation for the enantioselective synthesis of oxazolidine-4-carboxylic acid compounds often lies in the selection of readily available chiral starting materials. Amino acids such as L-Serine and L-Threonine serve as common and effective precursors. For instance, a documented synthesis route begins with L-serine methyl ester hydrochloride to produce (S)-2-oxooxazolidine-4-carboxylic acid, directly translating the inherent chirality of the starting material to the final product. google.com Another approach involves the use of enantiomerically pure aziridine-2-carboxylates, which can be derived from amino acids, to create functionalized chiral oxazolidinones. bioorg.org The use of these natural chiral building blocks is a highly effective strategy for producing optically active heterocyclic compounds.

Intra-molecular Esterification and Oxidation for Ring Formation

The formation of the characteristic five-membered oxazolidine ring is a critical step in the synthesis. This is typically achieved through an intramolecular cyclization reaction. One common pathway involves the condensation of 2-aminoalcohols with carbonyl compounds like aldehydes or ketones. wikipedia.org In the synthesis of 2-oxo-oxazolidinones, the cyclization of aminoalcohols with reagents like diethyl carbonate is a key strategy. nih.gov This process preferentially forms the five-membered ring system via a 5-Exo-Trig ring closure, which is kinetically and thermodynamically favored over the formation of larger rings. nih.gov The mechanism involves a nucleophilic attack from the amine or alcohol group to a carbonyl center, followed by ring closure to yield the stable heterocyclic structure. rsc.org

Key Protecting Group Strategies (e.g., Boc Deprotection)

Protecting groups are indispensable tools in the synthesis of complex molecules like oxazolidinones, preventing unwanted side reactions by temporarily masking reactive functional groups. jocpr.com In the context of oxazolidine synthesis, the amine functionality of the precursor amino acid is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under mildly acidic conditions. jocpr.comlibretexts.org For example, N-Boc-protected alkynylamines can be used as precursors to form 2-oxazolidinones. organic-chemistry.org The strategic application and subsequent removal of such protecting groups allow for selective transformations at other parts of the molecule, ensuring the desired final product is obtained with high purity.

Enantioselective Synthesis via Specific Precursor Selection

Achieving high enantioselectivity is paramount, and the most direct method is substrate-controlled synthesis, where the chirality of the starting material dictates the stereochemistry of the product. As mentioned, using L-serine as a precursor directly yields the (S)-enantiomer of 2-oxooxazolidine-4-carboxylic acid. google.com Beyond substrate control, catalyst-controlled enantioselective methods have also been developed. For example, a chiral magnesium phosphate catalyst can be used in the one-pot synthesis of 1,3-oxazolidines from imines and alcohols, achieving high yields and excellent enantioselectivities. nih.gov These methods provide versatile routes to optically pure oxazolidines, which are valuable as chiral auxiliaries and intermediates in asymmetric synthesis. nih.gov

Synthesis of Multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds

Multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds are recognized as significant intermediates in medicinal chemistry. google.comwipo.int The development of efficient and environmentally conscious methods for their synthesis is an area of active research.

Environmentally Benign Synthetic Protocols (e.g., Water as Solvent)

In recent years, green chemistry principles have heavily influenced the design of synthetic routes. A notable advancement in the synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds is the use of water as a solvent. google.comwipo.int This approach is inherently safer, more environmentally friendly, and cost-effective compared to methods relying on hazardous organic solvents like dichloromethane (B109758) or dioxane. google.com Such protocols not only reduce environmental impact but also simplify reaction work-up and improve operational safety. google.comwipo.int Other green approaches include solvent-free syntheses and the use of ultrasound irradiation to accelerate reactions and improve yields, further minimizing the environmental footprint of the chemical process. nih.govresearchgate.net

Reaction Conditions Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and ensuring high selectivity. Factors such as solvent, base, temperature, and reaction time can have a profound impact on the outcome of the synthesis. For instance, in the intramolecular cyclization to form oxazolidines, a screening of different bases and solvents can dramatically affect both the yield and the enantiomeric excess of the product. nih.gov One study demonstrated that switching from organic solvents to water and utilizing S,S'-dimethyl dithiocarbonate as a reactant increased the yield of 2-oxo-oxazolidine-4-carboxylic acid from a mere 8.5% to over 86%. google.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netresearchgate.net

Interactive Data Table: Optimization of Intramolecular Cyclization Conditions

The following table, based on data from optimization studies, illustrates how different reaction parameters influence the yield of cyclized oxazolidine products. nih.govbeilstein-journals.org

EntryPrecursorSolventBase/CatalystTemperature (°C)Yield (%)
1Hemiaminal 3aEthyl AcetateKOtBuRoom Temp75
2Hemiaminal 3aEthyl AcetateCs₂CO₃085
3Hemiaminal 3aTHFKOtBuRoom Temp63
4Epoxide 7bDichloromethaneCSIRoom Temp85
5Epoxide 7bAcetonitrile (B52724)CSIRoom Temp82
6Epoxide 7bDiethyl EtherCSIRoom Temp70

Preparation of Peptidomimetic Scaffolds

The incorporation of oxazolidine-4-carboxylic acid into peptide chains provides a means to introduce conformational rigidity, which can enhance biological activity and metabolic stability. The synthesis of this scaffold can be achieved through various routes, starting from readily available chiral precursors like L-serine.

Condensation with N-Boc-L-serine Residues

The synthesis of oxazolidine-4-carboxylic acid from N-Boc-L-serine typically involves a multi-step process that begins with the protection of the amino and carboxyl groups, followed by cyclization. While direct condensation of N-Boc-L-serine itself is challenging due to the propensity for dehydration, a related approach involves the formation of an N-Boc protected oxazolidine derivative from L-serine, which can then be deprotected and converted to the hydrochloride salt.

One established method involves the initial esterification of L-serine, followed by the protection of the amino group with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The resulting N-Boc-L-serine methyl ester can then undergo cyclization. For instance, refluxing N-Boc-L-serine methyl ester with 2,2-dimethoxypropane (B42991) (DMP) and a catalytic amount of p-toluenesulfonic acid (PTSA) in a solvent like benzene (B151609) can yield the corresponding N-Boc protected 2,2-dimethyloxazolidine-4-carboxylic acid methyl ester. tsijournals.com Subsequent hydrolysis of the methyl ester and removal of the Boc and dimethylacetal protecting groups under acidic conditions would lead to the desired oxazolidine-4-carboxylic acid hydrochloride.

It is important to note that under certain conditions, particularly with activating agents like bis(succinimidyl) carbonate (DSC), N-Boc-protected serine-containing peptides have been observed to undergo dehydration to form dehydroalanine (B155165) residues rather than cyclizing to form an oxazolidine ring. unibo.it This highlights the critical role of selecting appropriate reagents and reaction conditions to favor the desired intramolecular cyclization.

StepReactantsReagentsSolventKey ConditionsProduct
1. EsterificationL-SerineMethanol (B129727), Thionyl chlorideMethanolRefluxL-Serine methyl ester hydrochloride
2. N-ProtectionL-Serine methyl ester hydrochlorideDi-tert-butyl dicarbonate, BaseDichloromethaneRoom TemperatureN-Boc-L-serine methyl ester
3. CyclizationN-Boc-L-serine methyl ester2,2-Dimethoxypropane, p-Toluenesulfonic acid (catalytic)BenzeneReflux(S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate
4. Deprotection(S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylateHydrochloric acidWater/DioxaneHeating(S)-Oxazolidine-4-carboxylic acid hydrochloride

Cyclization from N-acetyl-L-serine methyl ester hydrochloride

An alternative and efficient route to a related oxazolidine scaffold, specifically (S)-2-oxooxazolidine-4-carboxylic acid, starts from L-serine methyl ester hydrochloride. This precursor can be readily prepared from L-serine. nih.gov While the direct cyclization of N-acetyl-L-serine methyl ester hydrochloride to this compound is not extensively detailed, a highly relevant synthesis of the 2-oxo derivative provides a valuable framework.

A patented method describes the reaction of DL-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water. This is followed by a hydrolysis step under basic conditions (pH 13) to yield 2-oxooxazolidine-4-carboxylic acid. When L-serine methyl ester hydrochloride is used as the starting material, the corresponding (S)-2-oxooxazolidine-4-carboxylic acid is obtained in high yield (88%). google.com

This process involves an initial reaction in an ice bath, followed by stirring at room temperature. The intermediate is then subjected to hydrolysis to remove the methyl ester and facilitate the final ring closure. The final product is purified by silica (B1680970) gel column chromatography. google.com

StepReactantReagentsSolventKey ConditionsProductYield
1L-Serine methyl ester hydrochlorideS,S'-Dimethyl dithiocarbonateWater10°C for 3 hours, then room temperature for 6 hoursIntermediate-
2Intermediate from Step 11N NaOHWater/EthanolpH 13(S)-2-oxooxazolidine-4-carboxylic acid88%

This methodology, while yielding the 2-oxo derivative, underscores the feasibility of cyclizing serine methyl ester derivatives to form the oxazolidine ring system. Further research could adapt this method for the synthesis of the non-oxo analogue from N-acetyl-L-serine methyl ester hydrochloride.

Advanced Chemical Reactivity and Derivatization Studies

Ring System Transformations

The oxazolidine (B1195125) ring, a five-membered heterocycle containing both oxygen and nitrogen, exhibits a unique reactivity profile that enables its strategic use in synthetic chemistry. Key transformations include ring-opening reactions to generate acyclic amino acid derivatives and participation in cycloaddition reactions to construct more complex polycyclic systems.

The formation of the oxazolidine ring from serine and an aldehyde is a reversible process. Consequently, under acidic conditions, the oxazolidine ring of oxazolidine-4-carboxylic acid can undergo cleavage to yield serine or its derivatives. This acid-catalyzed hydrolysis is a fundamental reaction that underscores the utility of the oxazolidine moiety as a protecting group for the amino and hydroxyl functionalities of serine.

The reaction is initiated by the protonation of the ring oxygen or nitrogen atom, which weakens the C-O or C-N bond, respectively. Subsequent nucleophilic attack by water leads to the opening of the ring and the formation of a transient iminium ion or a hemiaminal ether intermediate. Further hydrolysis of these intermediates ultimately regenerates the serine backbone. The equilibrium of this reaction can be controlled by the reaction conditions; the presence of excess water and acid drives the equilibrium towards the ring-cleaved product. nih.gov The stability of the protonated imine form often plays a crucial role in the mechanism of ring opening under acidic conditions. nih.gov

This ring cleavage is not merely a reversal of its formation but can be a strategic step in a synthetic sequence. For instance, after the oxazolidine ring has been used to direct stereoselective reactions at other parts of the molecule, its cleavage unmasks the serine functionality for further elaboration, such as peptide coupling.

The oxazolidine ring system is intimately involved in [3+2] cycloaddition reactions, primarily through the in situ generation of azomethine ylides. mdpi.comnih.gov Azomethine ylides are 1,3-dipoles that readily react with various dipolarophiles to form five-membered nitrogen-containing heterocycles. wikipedia.org One of the common methods for generating non-stabilized azomethine ylides is the thermal decarboxylation of α-amino acids in the presence of an aldehyde. acs.org

In the context of oxazolidine-4-carboxylic acid, the molecule itself can be viewed as a cycloadduct precursor. The decarboxylation of oxazolidine-4-carboxylic acid can lead to the formation of an azomethine ylide, which can then undergo intermolecular or intramolecular [3+2] cycloaddition reactions with suitable dipolarophiles. acs.org This reactivity opens up pathways to complex polycyclic structures containing a pyrrolidine (B122466) ring fused to another heterocyclic system.

The versatility of this approach is demonstrated by the wide range of dipolarophiles that can be employed, including alkenes, alkynes, and carbonyl compounds. nih.gov The reaction of azomethine ylides with carbonyl compounds, for instance, leads to the formation of other oxazolidine derivatives. mdpi.comresearchgate.net The stereochemical outcome of these cycloadditions is often highly controlled, making this a powerful tool in asymmetric synthesis.

Reactants Dipolarophile Product Reaction Type
Oxazolidine-4-carboxylic acid (via decarboxylation to azomethine ylide)AlkenePyrrolidine-fused heterocycle[3+2] Cycloaddition
Oxazolidine-4-carboxylic acid (via decarboxylation to azomethine ylide)AlkyneDihydropyrrole-fused heterocycle[3+2] Cycloaddition
Oxazolidine-4-carboxylic acid (via decarboxylation to azomethine ylide)AldehydeSpiro-oxazolidine-pyrrolidine[3+2] Cycloaddition

Functional Group Modifications

The carboxylic acid moiety at the 4-position of the oxazolidine ring provides a convenient handle for a variety of functional group transformations. These modifications are crucial for incorporating the oxazolidine-4-carboxylic acid scaffold into larger molecules, such as peptides and other biologically active compounds.

The carboxylic acid group of oxazolidine-4-carboxylic acid hydrochloride can be readily converted to its corresponding esters through various standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a commonly employed technique. masterorganicchemistry.comlibretexts.org Given that the starting material is a hydrochloride salt, the inherent acidity can sometimes facilitate this reaction, although additional acid catalysts like sulfuric acid or thionyl chloride with methanol (B129727) are often used to drive the reaction to completion. commonorganicchemistry.com

Alternative methods for esterification that are compatible with the oxazolidine ring system include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or the use of triphenylphosphine (B44618) oxide with oxalyl chloride for milder, neutral conditions. nih.gov The choice of esterification method often depends on the desired ester and the sensitivity of other functional groups present in the molecule.

The resulting esters are valuable intermediates for further derivatization. For example, they can be used in peptide synthesis or as substrates in a variety of carbon-carbon bond-forming reactions. The synthesis of esters of substituted oxazolidine-3-carboxylic acids has been reported as a key step in the preparation of intermediates for complex natural products. google.com

The carboxylic acid group at the C4 position of the oxazolidine ring can be removed through decarboxylation, a reaction that typically requires heating. The stability of the resulting carbanion or the transition state leading to it influences the ease of this reaction. In some cases, the presence of an adjacent heteroatom can stabilize the intermediate, facilitating the loss of carbon dioxide.

A notable example is the double decarboxylation of an oxazolidinone carboxylic acid, which proceeds upon treatment with a base like potassium carbonate. nih.gov This reaction is proposed to occur via an initial decarboxylation followed by an E1cB-like elimination mechanism. nih.gov While this example is on a related oxazolidinone system, it highlights a potential reactive pathway for oxazolidine-4-carboxylic acid derivatives under basic conditions.

Photocatalyzed decarboxylative couplings have also emerged as a modern method for the transformation of carboxylic acids. acs.orgorganic-chemistry.org Such methods could potentially be applied to oxazolidine-4-carboxylic acid derivatives to generate radicals that can participate in further carbon-carbon or carbon-heteroatom bond-forming reactions.

The ring nitrogen of oxazolidine-4-carboxylic acid is a secondary amine and can act as a nucleophile. However, its nucleophilicity is often modulated by the electronic effects of the adjacent oxygen atom and the carboxylic acid group. For the nitrogen to participate in nucleophilic substitution reactions, it is often necessary to first acylate it.

N-Acyl oxazolidinones are important chiral auxiliaries in asymmetric synthesis, and their nitrogen atom is part of an imide functionality. chempedia.info While the nitrogen in an N-acyl oxazolidinone is significantly less nucleophilic than in the parent amine, the enolates derived from these N-acyl derivatives are powerful nucleophiles in their own right, participating in highly stereoselective alkylation reactions. chempedia.infonih.gov

The general principle of nucleophilic acyl substitution involves the attack of a nucleophile on a carbonyl group, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org In the context of derivatizing the ring nitrogen of oxazolidine-4-carboxylic acid, one would first convert the carboxylic acid to an ester or another derivative, and then acylate the nitrogen. The resulting N-acyl derivative could then be used in a variety of transformations where the nitrogen atom plays a key role in directing stereochemistry or participating in subsequent reactions.

Oxidation Reactions of the Oxazolidine Core

The oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen, is susceptible to various oxidative transformations. While the carboxylic acid moiety can undergo its own set of reactions, the core ring structure presents unique sites for oxidation, primarily at the carbon atom adjacent to both heteroatoms (C2) and the nitrogen atom. The reactivity is influenced by the substituents and the specific oxidizing agents employed.

One significant oxidative pathway involves the conversion of the oxazolidine ring to an oxazolidinone. For instance, vinyl oxazolidinones can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate electrophilic α,β-unsaturated acyliminium ions. This highlights the potential for oxidation at the carbon adjacent to the nitrogen. Another approach involves direct oxidative C(sp³)-H functionalization. Studies on related heterocycles have shown that catalysts like tetrabutylammonium (B224687) iodide with an oxidant such as tert-butyl hydroperoxide can functionalize the ring.

Furthermore, research on isoxazolidines, a related class of heterocycles, demonstrates that oxidation can be achieved with potent agents like ruthenium tetroxide (RuO₄). This type of oxidation can target the carbon atoms adjacent to the nitrogen, leading to the formation of a carbonyl group and yielding a lactam (in this case, an oxazolidinone). The selectivity of such reactions is a key area of study, with computational models helping to predict the most likely site of attack based on the stability of reaction intermediates.

The oxidation of the oxazolidine core can be summarized by two primary transformations:

N-Oxidation: The nitrogen atom of the oxazolidine ring can be oxidized to form an N-oxide. This transformation typically utilizes peroxide reagents.

Carbonyl Formation: Oxidation at the C2 or C5 positions can lead to the formation of a carbonyl group, converting the oxazolidine into an oxazolidin-2-one or oxazolidin-5-one, respectively. The synthesis of 2-oxo-oxazolidine-4-carboxylic acid from serine, a precursor to oxazolidine-4-carboxylic acid, implicitly demonstrates the stability and accessibility of this oxidized form.

These oxidative reactions are crucial for synthesizing derivatives with altered chemical properties and biological activities, turning the basic oxazolidine scaffold into a versatile synthetic intermediate.

Derivatization for Analytical and Synthetic Enhancement

Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, such as improving its detectability in analytical methods, enabling its separation from other molecules, or altering its biological performance. For Oxazolidine-4-carboxylic acid, derivatization strategies primarily target its carboxylic acid and amine functionalities.

Derivatization Techniques for Mass Spectrometry

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the analyte's chromatographic retention, ionization efficiency, and fragmentation characteristics. Since short-chain carboxylic acids like Oxazolidine-4-carboxylic acid can exhibit poor retention on common reverse-phase columns and ionize inefficiently, derivatizing the carboxyl group is a common strategy.

The primary method involves converting the carboxylic acid into an amide or ester using a derivatization reagent that imparts favorable properties. This is typically achieved through a coupling reaction mediated by an activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reagent chosen often contains a moiety that is easily ionizable in positive mode electrospray ionization (ESI) and may include an isotopic tag (like bromine) for unambiguous identification.

Below is a table of common derivatization reagents for carboxylic acids applicable to Oxazolidine-4-carboxylic acid for LC-MS analysis.

Derivatization ReagentActivating AgentPurpose of DerivatizationKey Features of Derivative
4-bromo-N-methylbenzylamine (4-BNMA)EDCEnhance positive ESI response and chromatographic retention.Introduces a readily ionizable benzylamine (B48309) group and a bromine atom for a distinct isotopic pattern.
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)EDCIntroduce a permanent positive charge for improved detection.Contains a quaternary ammonium (B1175870) group for permanent charge and a bromophenethyl group for isotopic signature and specific fragmentation.
Dimethylaminophenacyl bromide (DmPABr)N/A (Direct alkylation)Simultaneous labeling of carboxylic acids, thiols, and amines.Improves quantitation, especially when using an isotope-coded version (DmPABr-D6).

These techniques transform the polar, and sometimes analytically challenging, Oxazolidine-4-carboxylic acid into a derivative that is highly sensitive and easily identifiable in complex biological matrices.

Chiral Resolution via Diastereomeric Salt Formation

Oxazolidine-4-carboxylic acid is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Since enantiomers have identical physical properties in a non-chiral environment, their separation (a process called resolution) requires a chiral agent or environment. One of the most established and scalable methods for resolving racemic acids is through the formation of diastereomeric salts.

The process involves reacting the racemic mixture of Oxazolidine-4-carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows for their separation by techniques like fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with an acid, yielding the enantiomerically pure Oxazolidine-4-carboxylic acid.

The choice of resolving agent is critical and often determined empirically. For a chiral carboxylic acid, a variety of chiral amines are commonly used.

Chiral Resolving Agent ClassSpecific ExamplesPrinciple of Action
AlkaloidsBrucine, Strychnine, QuinineNaturally occurring, rigid chiral bases that form crystalline salts with differing solubilities.
Chiral Amines(R)- or (S)-1-PhenylethylamineA widely used synthetic resolving agent that forms diastereomeric ammonium carboxylate salts.
Amino Acid DerivativesAmino acid estersChiral amines derived from natural amino acids can be used to resolve chiral acids.
Tartaric Acid Derivatives(+)-di-1,4-toluoyl-D-tartaric acidWhile an acid itself, its derivatives can be used in complex resolutions. It is more commonly used to resolve chiral bases.

This classical resolution technique remains a powerful tool for obtaining enantiomerically pure Oxazolidine-4-carboxylic acid, which is essential for stereospecific synthesis and pharmacological studies.

Functionalization for Prodrug Development

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active parent drug. This strategy is often used to improve properties such as solubility, stability, or bioavailability. The structure of Oxazolidine-4-carboxylic acid offers two main avenues for prodrug design: modification of the carboxylic acid group and leveraging the inherent lability of the oxazolidine ring itself.

Esterification of the Carboxylic Acid: The carboxylic acid group is a common target for creating prodrugs. By converting it into an ester, the polarity of the molecule is reduced, which can enhance its ability to cross lipid membranes. These ester prodrugs are designed to be hydrolyzed by esterase enzymes, which are abundant in the body, to regenerate the active carboxylic acid.

Ring-Opening Prodrug Strategy: The oxazolidine ring itself can function as a prodrug moiety. Oxazolidines derived from amino acids can be considered cyclic prodrugs that protect the amine and hydroxyl groups of the parent amino acid. Studies on the closely related sulfur analog, L-2-oxothiazolidine-4-carboxylic acid (OTC), have shown that it serves as an effective intracellular prodrug of L-cysteine. The thiazolidine (B150603) ring is opened in vivo to release cysteine, thereby increasing its intracellular concentration. Similarly, Oxazolidine-4-carboxylic acid can be hydrolyzed under physiological conditions to release its parent amino alcohol, serine. This ring-opening is often a non-enzymatic process driven by physiological pH. This approach is particularly valuable for delivering amino acids that may be unstable or poorly transported into cells.

Prodrug StrategyFunctionalization SiteMechanism of ActionIntended Outcome
Ester FormationCarboxylic acid groupEnzymatic hydrolysis by esterases in vivo.Improved lipophilicity, enhanced membrane permeability.
Ring LabilityOxazolidine ringNon-enzymatic or enzymatic hydrolysis under physiological conditions to open the ring.Intracellular delivery of the parent amino alcohol (e.g., serine).

These functionalization strategies highlight the potential of Oxazolidine-4-carboxylic acid not only as a chemical entity but also as a tunable molecule for advanced therapeutic applications.

Computational and Theoretical Chemistry

Conformational Analysis and Stereochemical Influences

Conformational analysis of the oxazolidine (B1195125) ring system is crucial for understanding its chemical and biological activity. The five-membered ring is not planar and adopts puckered conformations to relieve torsional strain. The specific stereochemistry at the C4 position, as in (4R)-Oxazolidine-4-carboxylic acid hydrochloride, plays a significant role in dictating the preferred three-dimensional structure.

Impact of (4R)-Configuration on Molecular Conformation

The (4R)-configuration at the chiral center C4, derived from D-serine, imposes specific conformational constraints on the oxazolidine ring. The carboxylic acid group at this position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the ring atoms. Theoretical studies on related five-membered heterocyclic systems, such as proline, have shown that the ring can exist in various envelope and twist conformations. For an oxazolidine ring, the puckering can occur at any of the five atoms. The (4R)-configuration influences the equilibrium between these puckered forms.

Evaluation of Epimerization Risks and Stability under pH Conditions

The stereochemical integrity of the C4 chiral center is critical for the intended applications of (4R)-Oxazolidine-4-carboxylic acid hydrochloride. Epimerization, the inversion of stereochemistry at one of several chiral centers in a molecule, would lead to the formation of the (4S)-diastereomer, potentially altering its biological activity. The risk of epimerization is highly dependent on the chemical environment, particularly the pH.

Under basic conditions, the proton alpha to the carboxylic acid at the C4 position could be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of (4R) and (4S) isomers. The stability of this enolate and the barrier to its formation can be evaluated using computational methods. Quantum mechanical calculations can model the reaction pathway for this deprotonation-reprotonation process, providing insights into the likelihood of epimerization under various pH conditions.

Conversely, under acidic conditions, the oxazolidine ring itself may be susceptible to hydrolysis. The protonation of the ring oxygen or nitrogen can facilitate ring-opening, which could also potentially lead to racemization at the C4 position upon ring-reformation. Theoretical studies on the stability of related heterocyclic compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have highlighted their susceptibility to hydrolytic ring-opening. While structurally different, these studies underscore the importance of pH in maintaining the integrity of such ring systems. For thiazolidine-4-carboxylic acids, a related class of compounds, the epimerization at the C2 position has been shown to be dependent on both solvent and pH. While the C4 position in oxazolidine-4-carboxylic acid is generally more stable due to its origin from the alpha-carbon of an amino acid, computational analysis can provide a quantitative assessment of these risks.

Table 1: Theoretical Evaluation of Factors Influencing Epimerization at C4

FactorPredicted Influence on Epimerization RiskComputational Method for Evaluation
High pH (Basic Conditions) Increased risk due to potential enolate formation.DFT calculations of the pKa of the C4 proton and the energy barrier for deprotonation.
Low pH (Acidic Conditions) Potential risk through ring-opening/closing mechanisms.Quantum mechanical modeling of protonation states and the reaction pathway for hydrolysis.
Solvent Polarity May influence the stability of charged intermediates (enolate or protonated species).Solvation models (e.g., PCM) coupled with DFT calculations to assess solvent effects on reaction energetics.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule, such as Oxazolidine-4-carboxylic acid hydrochloride, with a biological macromolecule, typically a protein. These studies are fundamental in drug discovery and design, providing hypotheses about the binding mode and affinity of a ligand to a target protein's active site.

While specific docking studies for this compound are not extensively reported in the literature, the methodology can be readily applied. The first step involves obtaining or generating a three-dimensional structure of the molecule, often through energy minimization using force fields or quantum mechanical methods. Subsequently, a target protein is selected based on a therapeutic hypothesis.

Molecular docking simulations would then explore the conformational space of the ligand within the binding site of the protein, predicting the most stable binding poses. The scoring functions used in docking algorithms estimate the binding affinity, allowing for the ranking of different poses and even different ligands. For this compound, key interactions would likely involve hydrogen bonding from the carboxylic acid and the N-H group, as well as potential ionic interactions involving the hydrochloride salt form. Docking studies on derivatives of the related thiazolidine-4-carboxylic acid have been successfully used to identify potential enzyme inhibitors. Similar approaches could elucidate potential biological targets for this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. These methods can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a deep understanding of the reaction pathway and kinetics.

For this compound, quantum chemical calculations could be applied to a variety of reactions. For instance, the mechanism of its formation from serine and a carbonyl compound could be investigated. Such a study would involve calculating the energies of the reactants, intermediates (such as the Schiff base), transition states, and products. This would help in understanding the factors that control the stereochemical outcome of the synthesis.

Furthermore, the mechanisms of its degradation, such as hydrolysis under acidic or basic conditions, can be modeled. By calculating the energy barriers for different potential pathways, the most likely degradation routes can be identified. These calculations can also shed light on the reactivity of the molecule in various chemical transformations, aiding in the design of new synthetic routes or in understanding its metabolic fate. The application of DFT to study the geometry and energies of related thiazolidine-4-carboxylic acid derivatives has demonstrated the utility of this approach in understanding the properties of such heterocyclic systems. ekb.eg

Applications in Organic Synthesis and Catalysis

Oxazolidine-4-carboxylic acid hydrochloride as a Chiral Building Block

The stereochemically defined nature of this compound makes it an excellent chiral synthon, a starting material that introduces a specific stereocenter into a target molecule. This is particularly crucial in the synthesis of bioactive compounds where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

While direct and specific examples of the use of this compound in the asymmetric synthesis of complex bioactive molecules are not extensively detailed in publicly available literature, the broader class of chiral oxazoline (B21484) derivatives has been successfully employed in the development of novel agrochemicals. For instance, a series of chiral oxazoline derivatives have been synthesized and shown to exhibit promising antifungal and antioomycete activities. nih.gov The stereochemistry of these molecules was found to be a critical determinant of their biological efficacy, with different enantiomers displaying significantly different levels of activity. nih.gov This underscores the importance of chiral building blocks like this compound in creating stereochemically pure and potent bioactive compounds.

The general principle involves utilizing the predefined stereocenter of the oxazolidine (B1195125) ring to direct the stereochemical outcome of subsequent reactions, a fundamental strategy in asymmetric synthesis.

The field of enantioselective catalysis has been revolutionized by the development of chiral ligands that can coordinate with metal centers to create catalysts capable of inducing high levels of stereoselectivity. While the direct application of this compound in forming dirhodium carboxylate complexes is not explicitly documented in readily accessible research, the principle of using chiral carboxylate ligands to influence the stereochemical outcome of metal-catalyzed reactions is well-established. nih.govmdpi.com

Chiral dirhodium carboxylate complexes are powerful catalysts for a variety of transformations, including C-H amination and coupling reactions. nih.govnih.gov The stereopurity and structure of the chiral ligands are critical for achieving high enantioselectivity. scispace.com It is conceivable that oxazolidine-4-carboxylic acid could serve as a chiral ligand for the synthesis of novel dirhodium catalysts. The rigid oxazolidine framework could provide a well-defined chiral environment around the metal center, potentially leading to high levels of asymmetric induction in catalyzed reactions.

Table 1: Examples of Chiral Ligands Used in Dirhodium Catalysis

Ligand ClassExample LigandApplicationReference
CarboxamidatesValerolactam-derived ligandsEnantioselective C-H amination nih.gov
CarboxylatesN-protected tert-leucineAsymmetric cyclopropanation scispace.com

This table illustrates the types of chiral ligands that have been successfully employed in dirhodium catalysis, highlighting the potential for similar applications of oxazolidine-4-carboxylic acid-derived ligands.

Intermediate in Medicinal Chemistry and Pharmaceutical Synthesis

Oxazolidine-4-carboxylic acid and its derivatives serve as crucial intermediates in the synthesis of a variety of pharmaceutical agents, particularly in the development of antibacterial drugs. The oxazolidinone ring is a key structural motif in a class of antibiotics that are effective against multidrug-resistant bacteria. nih.gov

Multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which can be synthesized from precursors like 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride, are recognized as important intermediates in medicinal chemistry. google.com These compounds are particularly valuable for the synthesis of antibacterial agents effective against gram-negative bacilli. google.com The oxazolidinone class of antibiotics, which includes compounds like linezolid, functions by inhibiting bacterial protein synthesis, a mechanism that is distinct from many other antibiotic classes. nih.gov The synthesis of these complex antibiotics often involves the use of chiral building blocks to ensure the correct stereochemistry, which is essential for their antibacterial activity.

The synoxazolidinone family of marine natural products, which feature a 4-oxazolidinone (B12829736) heterocyclic core, have also demonstrated promising antimicrobial activity against several strains of pathogenic bacteria. nih.gov

This compound can also serve as a precursor for the synthesis of more complex heterocyclic systems. One such class of compounds is the oxazolidine-2,4-diones. These are heterocyclic compounds that have been investigated for their biological activities. While the direct conversion of this compound to oxazolidine-2,4-diones is not a commonly cited pathway, the structural relationship suggests its potential as a starting material for the synthesis of these and other related heterocyclic scaffolds.

Contributions to Polymer and Materials Science

Currently, there is a lack of specific, publicly available research detailing the contributions of this compound to the fields of polymer and materials science. While the compound is listed in the product catalogs of chemical suppliers under categories that include materials science and polymer science building blocks, concrete examples of its application in these areas are not readily found in the scientific literature. bldpharm.comsigmaaldrich.com This suggests that its use in these fields may be an emerging area of research or part of proprietary industrial applications that are not publicly disclosed. The presence of both a carboxylic acid and a secondary amine in its structure could, in principle, allow it to be used as a monomer in the synthesis of polyamides or other polymers, but this remains a speculative application without direct supporting evidence from research.

Role in Peptide Chemistry and Biomimetic Design

Pseudoproline Residues in Peptide Engineering

Pseudoprolines are cyclic derivatives of certain amino acids, primarily serine, threonine, and cysteine, that are temporarily incorporated into a growing peptide chain. Oxazolidine-4-carboxylic acid is derived from serine or threonine, forming an oxazolidine (B1195125) ring. These structures are designed to mimic the unique conformational properties of proline, thereby earning the name "pseudoproline" (Ψ-Pro). chempep.com Their introduction into a peptide sequence is a strategic, reversible modification that confers significant advantages during chemical synthesis and allows for the sophisticated engineering of peptide backbones.

Induction of Conformational Rigidity in Peptide Backbones

The primary mechanism by which oxazolidine-based pseudoprolines exert their effect is through the induction of a specific, rigid conformation in the peptide backbone. chempep.com Similar to a natural proline residue, the five-membered oxazolidine ring introduces a significant steric constraint. This constraint forces the preceding peptide bond (the Xaa-Ψ-Pro bond) to favor a cis-amide conformation over the more common trans conformation. chempep.comiris-biotech.deiris-biotech.de

This enforced cis-amide bond creates a distinctive "kink" or turn in the peptide chain. chempep.compeptide.com This localized conformational change effectively disrupts the formation of regular secondary structures, such as α-helices and, most importantly, β-sheets. chempep.comiris-biotech.de By acting as a "structure-breaker," the pseudoproline residue provides chemists with a tool to precisely control the peptide's three-dimensional fold, a critical factor in designing bioactive molecules and facilitating complex synthetic procedures like peptide cyclization. iris-biotech.de The pre-disposition to a turn conformation can significantly increase the rate and yield of head-to-tail cyclization reactions by bringing the peptide's N- and C-termini into proximity. iris-biotech.depeptide.com

Enhancement of Peptide Stability and Modulation of Biological Activity

The incorporation of oxazolidine-4-carboxylic acid can significantly enhance the stability of peptide intermediates, particularly during synthesis. Peptide fragments containing pseudoprolines exhibit improved solubility in the organic solvents used for solid-phase peptide synthesis (SPPS). chempep.compeptide.com This increased solubility is a direct consequence of the disruption of intermolecular hydrogen bonding that leads to aggregation, making the peptide chains more accessible for subsequent chemical reactions. chempep.com

Beyond these synthetic advantages, the conformational control imparted by pseudoprolines can directly modulate the biological activity of the final peptide. By locking a peptide segment into a specific turn-like structure, the pseudoproline can enforce the bioactive conformation necessary for receptor binding. For example, studies on analogues of the opioid peptide endomorphin-2 have shown that a pseudoproline-induced cis-amide bond at the Tyr-Pro position is a key feature of the molecule's active state. bachem.com Similarly, the replacement of proline with thiazolidine-based pseudoprolines in an analog of the cyclopeptide phakellistatin 19 resulted in enhanced biological activity, demonstrating that these proline mimics can be superior to the natural residue in certain contexts. bachem.com This ability to fine-tune the peptide's three-dimensional structure is a powerful tool for optimizing ligand-receptor interactions and enhancing therapeutic potential.

Utility in Preventing Peptide Aggregation in Solid-Phase Synthesis

One of the most celebrated applications of oxazolidine-4-carboxylic acid is in overcoming the challenge of peptide aggregation during SPPS. iris-biotech.de As a peptide chain is elongated on a solid support, it can fold back on itself or interact with neighboring chains to form insoluble aggregates, primarily driven by the formation of intermolecular β-sheets. chempep.com This aggregation can block reactive sites, leading to incomplete coupling reactions, low yields, and impure final products. Such sequences are often termed "difficult sequences." nih.gov

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. Oxazolidine-4-carboxylic acid and its derivatives are valuable scaffolds in the design of such molecules. chempep.com

By serving as a proline isostere, the oxazolidine ring allows for the modulation of key conformational properties. chempep.com More stable derivatives, such as 2-oxo-1,3-oxazolidine-4-carboxylates, can be incorporated as permanent, constrained proline mimics. These structures can act as potent β-turn inducers, forcing a peptide sequence to adopt a specific, folded conformation that is often critical for biological recognition events. researchgate.net The ability to synthesize peptides with these built-in conformational constraints provides a rational approach to designing peptidomimetics that can effectively interfere with protein-protein interactions or act as potent receptor agonists or antagonists.

Comparative Studies with Related Proline Analogs (e.g., Thiazolidine-4-carboxylic acid)

Oxazolidine-4-carboxylic acid (derived from Ser/Thr) is part of a broader class of pseudoprolines that also includes thiazolidine-4-carboxylic acid (derived from Cys). nih.gov While both serve the same primary function of disrupting secondary structures, they possess distinct chemical properties that make them suitable for different applications. nih.gov

The most significant difference lies in their stability towards acid. Oxazolidines are generally considered more acid-labile and are efficiently cleaved by standard TFA treatment within a few hours, making them highly compatible with routine Fmoc-SPPS workflows. nih.gov Historically, thiazolidines were found to be much more robust, requiring prolonged TFA exposure (32 hours or more) or even harsher acids for complete removal. nih.gov This high stability made them less convenient for many standard applications. However, more recent research has demonstrated that under specific conditions, thiazolidine (B150603) deprotection can be achieved much more efficiently, rivaling that of oxazolidines. nih.gov Furthermore, thiazolidines exhibit exceptional stability at neutral pH, a useful property for certain bioconjugation strategies. diva-portal.org

This difference in stability dictates their strategic use. Oxazolidines are the widely used, general-purpose tool for managing aggregation in Ser/Thr-containing peptides. Thiazolidines, while less common, are particularly valuable for the synthesis of cysteine-rich peptides and for facilitating on-resin macrocyclization strategies where a more stable protecting group is advantageous. bachem.com

FeatureOxazolidine-4-carboxylic acidThiazolidine-4-carboxylic acid
Parent Amino Acid Serine (Ser), Threonine (Thr)Cysteine (Cys)
Heteroatom in Ring OxygenSulfur
Primary Function Disrupts β-sheets, prevents aggregation, induces turnsDisrupts β-sheets, prevents aggregation, induces turns
Acid Stability Readily cleaved by TFA (typically < 4 hours)Traditionally considered highly stable (32+ hours in TFA); recent studies show faster cleavage is possible
Common Usage Widely used in Fmoc-SPPS for "difficult sequences"Less common, but valuable for Cys-rich peptides and specific macrocyclization protocols
Key Advantage High compatibility with standard cleavage protocolsHigh stability can be leveraged; useful for specific applications involving cysteine

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For Oxazolidine-4-carboxylic acid hydrochloride, the protons on the heterocyclic ring and the carboxylic acid group would appear in distinct regions of the spectrum. The acidic proton of the carboxylic acid (–COOH) is typically highly deshielded and would be expected to appear as a broad singlet in the downfield region of the spectrum, often around 10–12 ppm. 1pchem.comlibretexts.org Protons on carbons adjacent to heteroatoms like oxygen and nitrogen are also deshielded and would appear at lower field than simple alkyl protons.

Table 8.1: Expected ¹H NMR Chemical Shifts for Oxazolidine-4-carboxylic acid

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity
-COOH 10.0 - 12.0 Broad Singlet
H-2 (O-CH₂-N) ~4.5 - 5.5 Multiplet
H-4 (N-CH-COOH) ~4.0 - 4.5 Multiplet
H-5 (C-CH₂-O) ~3.5 - 4.5 Multiplet
N-H Variable Broad Singlet

Note: Expected values are based on general principles of NMR spectroscopy for similar functional groups. Actual values may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 165–185 ppm range. libretexts.orgpressbooks.pub Carbons bonded to electronegative oxygen and nitrogen atoms in the oxazolidine (B1195125) ring would also appear in the downfield region, generally between 50 and 90 ppm.

Table 8.2: Expected ¹³C NMR Chemical Shifts for Oxazolidine-4-carboxylic acid

Carbon Assignment Expected Chemical Shift (δ) ppm
C=O (Carboxylic Acid) 165 - 185
C-2 (O-CH₂-N) 70 - 90
C-4 (N-CH-COOH) 50 - 70
C-5 (C-CH₂-O) 60 - 80

Note: Expected values are based on general principles of ¹³C NMR spectroscopy. Actual values may vary depending on the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The molecular formula for the free base, (S)-oxazolidine-4-carboxylic acid, is C₄H₇NO₃, with a molecular weight of approximately 117.10 g/mol . nih.gov For the hydrochloride salt, the mass of HCl (approx. 36.46 g/mol ) is added. In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as a protonated molecule [M+H]⁺, where M is the free base, giving an ion at an m/z (mass-to-charge ratio) of approximately 118.

Fragmentation analysis can reveal characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH) as carbon dioxide (CO₂) and water (H₂O). libretexts.org Cleavage of the oxazolidine ring is also a possible fragmentation pathway that can provide further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. The carboxylic acid functional group gives rise to two very distinct absorptions: a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.orgechemi.com The broadness of the O-H band is a result of hydrogen bonding. echemi.com Other key absorptions would include C-O stretching for the ether linkage in the ring and N-H stretching for the amine hydrochloride salt.

Table 8.3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretch 2500 - 3300 Broad, Strong
N-H (Amine Salt) Stretch 2400 - 3200 Broad, Medium
C=O (Carboxylic Acid) Stretch 1710 - 1760 Sharp, Strong
C-O (Ether) Stretch 1050 - 1150 Strong

Note: Values are based on typical IR absorption ranges for the specified functional groups. libretexts.orgechemi.comquimicaorganica.org

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of chemical compounds. For a polar compound like this compound, reversed-phase HPLC is a common approach. However, short-chain carboxylic acids can exhibit poor retention on standard C18 columns. quimicaorganica.org To achieve effective separation and good peak shape, specialized columns or mobile phase modifiers are often employed. quimicaorganica.orgcopernicus.eu Analysis may involve using an aqueous mobile phase with an acid modifier (like perchloric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). copernicus.eu Detection is typically performed using a UV detector at a low wavelength, around 200-210 nm, as the molecule lacks a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of this compound, LC-MS provides high sensitivity and selectivity, making it suitable for its detection in complex matrices.

The methodology for analyzing small, polar carboxylic acids like oxazolidine-4-carboxylic acid often involves derivatization to enhance their retention on reversed-phase (RP) liquid chromatography columns and to improve ionization efficiency for mass spectrometric detection. nih.gov A common approach for related compounds, such as thiazolidine-4-carboxylic acid, involves derivatization followed by quantification using isotope-dilution LC-MS. nih.govsigmaaldrich.com This strategy helps to accurately quantify the analyte by compensating for matrix effects and variations in instrument response. nih.gov

In a typical LC-MS analysis, the sample containing this compound would first be prepared, potentially involving extraction and derivatization. The prepared sample is then injected into the LC system, where the compound is separated from other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification.

Table 1: Illustrative LC-MS Parameters for Carboxylic Acid Analysis

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-Phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) nih.gov
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid nih.gov
Flow Rate 0.4 mL/min nih.gov
Injection Volume 1 µL nih.gov
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode

| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Note: The parameters in this table are illustrative and based on methods for similar carboxylic acids; specific conditions for this compound would require method development and optimization.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. ambeed.com For the analysis of this compound, UPLC can offer significant advantages, particularly in separating it from structurally similar impurities or reactants.

The principles of separation in UPLC are the same as in HPLC, but the use of smaller particles results in much higher column efficiency. nih.gov This allows for the use of shorter columns and/or higher flow rates without sacrificing resolution, leading to rapid analytical methods. A UPLC-MS/MS method for derivatized carboxylic acids, for instance, can achieve separation in a matter of minutes. nih.gov This is highly beneficial in research and quality control environments where high throughput is necessary.

Table 2: Representative UPLC Conditions for Analysis

Parameter Condition
UPLC System Acquity UPLC or similar system
Column UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Run Time < 5 minutes

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |

Note: This table provides typical UPLC conditions. The actual parameters would be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in organic synthesis to monitor the progress of a chemical reaction. libretexts.orglongdom.org It allows a chemist to quickly determine if the starting materials are being consumed and if new products are being formed. libretexts.org

In a synthesis involving this compound, TLC can be used to track the reaction's progression over time. The process involves spotting the reaction mixture onto a TLC plate at different time points alongside the starting material. libretexts.org A "co-spot," containing both the starting material and the reaction mixture, is often used as a reference. libretexts.org

The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. longdom.org After development, the plate is visualized, typically using UV light if the compounds are UV-active, or by staining with a chemical reagent that reacts with the compounds to produce colored spots. illinois.edunih.gov For a carboxylic acid, a pH indicator stain like bromocresol green could be used, which reveals acidic compounds as yellow spots on a green background. illinois.edu The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org

Table 3: Example of TLC for Monitoring a Reaction

Lane Description Observation Interpretation
SM Starting Material (e.g., a reactant for a synthesis using Oxazolidine-4-carboxylic acid) Single spot at Rf = 0.6 Reference point for the starting material.
Co Co-spot (Starting Material + Reaction Mixture) Two distinct spots at Rf = 0.6 and Rf = 0.3 Confirms the identity of the starting material spot in the reaction mixture.
Rxn (t=0) Reaction Mixture at time zero Single spot at Rf = 0.6 Reaction has not yet started.
Rxn (t=1h) Reaction Mixture at 1 hour Faint spot at Rf = 0.6, strong spot at Rf = 0.3 Starting material is being consumed and the product is forming.

| Rxn (t=3h) | Reaction Mixture at 3 hours | No spot at Rf = 0.6, strong spot at Rf = 0.3 | Reaction is likely complete as the starting material is fully consumed. |

Note: Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a compound under specific TLC conditions.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterHPLC-UV Method NMR Spectroscopy
Linearity Range1.09–10.90 μg/mLN/A
Detection Wavelength207 nm1H^1H (400 MHz)
Precision (RSD)≤1.5%≤0.01 ppm (shim)
Recovery Rate98–102%N/A

Q. Table 2. Hazard Classification of Oxazolidine Derivatives

CompoundHazard CodePrecautionary Measures
Fmoc-L-Oxa-OH H317, H319Avoid dust generation; use fume hood
4-Oxazolecarboxaldehyde H302, H319Store in inert atmosphere

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Reactant of Route 1
Oxazolidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Oxazolidine-4-carboxylic acid hydrochloride

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